1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-1-(4-piperidin-1-ylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-2-20(22,17-9-5-3-6-10-17)18-11-13-19(14-12-18)21-15-7-4-8-16-21/h1,3,5-6,9-14,22H,4,7-8,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBIEAJBGHJQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Propargyl Alcohols and Piperidine Derivatives in Chemical Synthesis
Propargyl alcohols are a well-established class of compounds that serve as versatile building blocks in organic synthesis. Their utility stems from the presence of two key functional groups: a hydroxyl group and a carbon-carbon triple bond. This dual functionality allows for a wide range of chemical transformations, including substitution, addition, and cyclization reactions. The alkyne moiety can participate in various coupling reactions, while the hydroxyl group can be a leaving group or a directing group in catalytic processes. These characteristics make propargyl alcohols valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.
Similarly, piperidine (B6355638) derivatives are of paramount importance in medicinal chemistry and drug discovery. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold found in a multitude of FDA-approved drugs and biologically active alkaloids. Its presence in a molecule can influence pharmacokinetic properties such as solubility and lipophilicity, and it can also play a crucial role in binding to biological targets. The synthesis of substituted piperidines is a significant focus of research in the pharmaceutical industry.
Structural Significance of the 1 Phenyl 1 4 1 Piperidinyl Phenyl 2 Propyn 1 Ol Moiety
The structure of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol is a sophisticated amalgamation of three distinct chemical motifs: a tertiary propargyl alcohol, a phenyl group, and a 4-(1-piperidinyl)phenyl substituent. This specific arrangement of functional groups suggests a molecule with a rich and varied chemical reactivity profile, making it a valuable intermediate in organic chemical synthesis. fishersci.ca
The tertiary nature of the alcohol is significant. The hydroxyl group, situated at a benzylic and propargylic position, is activated towards substitution reactions as it can stabilize a resulting carbocation. This feature is central to the synthetic utility of complex propargyl alcohols.
The piperidine (B6355638) moiety itself is a key structural feature, often associated with pharmacological activity. Its incorporation into the molecular framework suggests potential applications in the synthesis of biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 214746-69-7 fishersci.caguidechem.com |
| Molecular Formula | C20H21NO fishersci.ca |
| Molecular Weight | 291.39 g/mol fishersci.ca |
| Synonyms | 1-Phenyl-1-(4-piperidinophenyl)-2-propyn-1-ol; 1-phenyl-1-(4-(piperidin-1-yl)phenyl)prop-2-yn-1-ol guidechem.com |
Overview of Current Research Landscape Pertaining to Complex Propargyl Alcohols
Retrosynthetic Analysis of the 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol Scaffold
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comquizlet.com This process involves "disconnections," which are the imaginary breaking of bonds to reveal precursor molecules, or "synthons," which represent idealized reagents. amazonaws.comprinceton.edu
For this compound, two primary disconnections are evident. The first key disconnection is the carbon-carbon bond between the quaternary carbinol center and the alkyne group. This is a logical step as numerous methods exist for the formation of such bonds via the addition of an acetylide nucleophile to a carbonyl group. wikipedia.orgnih.gov This disconnection reveals a key intermediate, 4-(1-piperidinyl)benzophenone, and an ethynyl (B1212043) anion synthon, which can be sourced from reagents like lithium acetylide or ethynylmagnesium bromide.
A second disconnection can be made at the carbon-nitrogen bond of the piperidine (B6355638) ring. This suggests that the piperidine moiety can be introduced via nucleophilic substitution on an appropriate aryl precursor, such as 4-fluorobenzophenone (B154158), using piperidine itself. This simplifies the synthesis by utilizing readily available starting materials.
Therefore, the retrosynthetic pathway leads to three primary starting materials: a substituted benzene (B151609) (e.g., from a Friedel-Crafts reaction), piperidine, and an acetylene (B1199291) source.
Retrosynthetic Scheme for this compound
| Target Molecule | Key Intermediate | Precursors |
| This compound | 4-(1-piperidinyl)benzophenone | Benzoyl chloride, 1-Phenylpiperidine, Acetylene source |
| 4-Fluorobenzophenone, Piperidine, Acetylene source |
Classical and Modern Approaches to Propargyl Alcohol Synthesis
The formation of the propargyl alcohol is the central transformation in the synthesis of the target molecule. This is typically achieved through the alkynylation of a ketone. wikipedia.org
Alkynylation is an addition reaction where a terminal alkyne adds to a carbonyl group to form a propargylic alcohol. wikipedia.org In the context of synthesizing this compound, this involves the reaction of 4-(1-piperidinyl)benzophenone with an acetylide.
Classic methods often employ stoichiometric amounts of organometallic reagents. For instance, an ethynyl Grignard reagent (ethynylmagnesium bromide) or an alkali metal acetylide (like lithium acetylide) can be added to the ketone in an appropriate solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction proceeds via nucleophilic attack of the acetylide on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.
Modern approaches focus on catalytic, and often enantioselective, methods for alkynylation. nih.govorganic-chemistry.org While the target molecule is achiral, these methodologies offer improvements in efficiency and functional group tolerance. Catalytic systems, such as those using zinc triflate (Zn(OTf)₂) with a chiral ligand like N-methylephedrine, can facilitate the in situ formation of a zinc acetylide, which then adds to the ketone. organic-chemistry.orgresearchgate.net Other metal catalysts based on indium, copper, or titanium have also been developed for these transformations. organic-chemistry.orgresearchgate.net
Table of Selected Alkynylation Reagents for Ketones
| Reagent/Catalyst System | Description | Typical Conditions |
| Ethynylmagnesium bromide | A classic Grignard reagent for ethynylation. chemicalbook.com | THF, 0°C to room temperature |
| Lithium Acetylide | Prepared from acetylene and an organolithium reagent like n-butyllithium. wikipedia.org | THF, -78°C to room temperature |
| Zn(OTf)₂ / N-methylephedrine | A catalytic system for asymmetric alkynylation. organic-chemistry.orgresearchgate.net | Toluene, room temperature |
| InBr₃ / Et₃N | A reagent system that promotes the alkynylation of various ketones. organic-chemistry.org | Dichloromethane, room temperature |
The key precursor, 4-(1-piperidinyl)benzophenone, can be synthesized through various functional group interconversion strategies. One common method is the Friedel-Crafts acylation. In this approach, N-phenylpiperidine can be acylated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The acylation occurs predominantly at the para position of the N-phenylpiperidine due to the directing effect of the piperidine group.
Another robust strategy is nucleophilic aromatic substitution (SNAr). Starting with a benzophenone (B1666685) derivative bearing a good leaving group at the 4-position, such as 4-fluorobenzophenone or 4-chlorobenzophenone, the piperidine ring can be introduced. The reaction is typically carried out by heating the substituted benzophenone with an excess of piperidine, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide byproduct. researchgate.netnih.gov This method is often high-yielding and is a common industrial route for synthesizing such derivatives.
Strategies for Introducing the Piperidine Ring System
While the most direct route to the target molecule's precursor involves using piperidine as a reagent, the synthesis of the piperidine ring itself is a fundamental topic in heterocyclic chemistry. The formation of this saturated heterocycle can be achieved through various cyclization and amination reactions. nih.govorganic-chemistry.org
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov These reactions typically involve forming one or two carbon-nitrogen bonds to close the ring.
N-Heterocyclization of Amines with Diols/Dihalides : Primary amines can react with 1,5-dihalopentane or its equivalents to form the piperidine ring via intramolecular nucleophilic substitution. beilstein-journals.org Similarly, diols can be used in the presence of catalysts, such as iridium complexes, to achieve N-heterocyclization with primary amines. organic-chemistry.org
Reductive Cyclization : The electroreductive cyclization of an imine with a terminal dihaloalkane represents a modern approach to forming piperidine derivatives. beilstein-journals.org
Radical Cyclization : Radical reactions can also be employed, for instance, in the cyclization of N-alkenyl-α-halo amides or related substrates. beilstein-journals.org
Amination reactions are fundamental to the synthesis of amines and can be adapted for piperidine synthesis. researchgate.net
Reductive Amination : Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct route to substituted piperidines. beilstein-journals.orgresearchgate.net A common intermolecular approach involves the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction of the intermediate imine/enamine species. researchgate.net Borohydride reagents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, are frequently used for the reduction step. tandfonline.com
Hydrogenation of Pyridines : The catalytic hydrogenation of substituted pyridines is a widely used method for synthesizing the corresponding piperidines. nih.govorganic-chemistry.org A variety of catalysts, including rhodium, palladium, or platinum on carbon, can be employed under hydrogen pressure. nih.govorganic-chemistry.org This method allows for the stereoselective synthesis of substituted piperidines. nih.gov
Hydroamination : The intramolecular hydroamination of amino-alkenes, catalyzed by transition metals like rhodium, provides an atom-economical route to piperidine derivatives. organic-chemistry.org
Table of General Piperidine Synthesis Strategies
| Strategy | Reaction Type | Description |
| Catalytic Hydrogenation | Reduction | Reduction of a pyridine (B92270) ring to a piperidine ring using H₂ and a metal catalyst. nih.govorganic-chemistry.org |
| Reductive Amination | Condensation/Reduction | Reaction of a 1,5-dicarbonyl compound with an amine followed by reduction. beilstein-journals.orgresearchgate.net |
| N-Heterocyclization | Nucleophilic Substitution | Intramolecular cyclization of an amine with a suitable difunctionalized pentane (B18724) derivative. organic-chemistry.org |
| Alkene Cyclization | Oxidative Amination | Gold- or palladium-catalyzed amination of non-activated alkenes to form piperidines. nih.gov |
Annulation and Cycloaddition Methodologies
Propargyl alcohols, including structures analogous to this compound, are versatile building blocks in the synthesis of cyclic and heterocyclic systems through annulation and cycloaddition reactions. These reactions leverage the unique reactivity of the alkyne and hydroxyl functional groups to construct complex molecular architectures.
Annulation strategies often utilize propargyl alcohols as bifunctional reagents. doi.org For instance, they can act as two-carbon synthons in formal [4+2] annulations or, through dehydrative coupling, as one-carbon synthons. doi.org In some cases, a [3+3] cyclization pathway can be achieved where the oxygen atom of the hydroxyl group participates in the ring formation. doi.org Research has demonstrated the use of propargylic alcohols in [3+3] annulation reactions with 1,3-bis-nucleophiles to generate fused dihydropyridines. researchgate.net Gold-catalyzed tandem annulations of propargylic alcohols with pyridylhomopropargylic alcohols have also been developed, providing an atom-economical route to polycyclic dihydrobenzofurans through a one-pot process that forms three new C-C bonds and one C-O bond. acs.org
Cycloaddition reactions involving propargyl alcohols and their derivatives are also a key method for synthesizing heterocycles. globethesis.com Depending on the reaction conditions and additives, propargylamines (structurally related to the target molecule's piperidinylphenyl moiety) can undergo [4+2] or [3+2] cycloadditions with electron-deficient alkynes to yield multi-substituted pyridines and pyrroles, respectively. globethesis.com
Table 1: Examples of Annulation Reactions Involving Propargyl Alcohols
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Dual C−H Functionalization | Biphenylamines, Propargyl Alcohols | Transition Metal Catalyst | Regioselectively Annulated Products | doi.org |
| [3+3] Annulation | Propargylic Alcohols, 1,3-bis Nucleophiles | TPP-NBS | Dihydropyridine-fused Coumarins | researchgate.net |
| Tandem Annulation | Propargylic Alcohols, Pyridylhomopropargylic Alcohols | Gold Catalyst | Polycyclic Dihydrobenzofurans | acs.org |
| [4+2] Cycloaddition | Terminal Propargyl Amines, Electron-deficient Alkynes | Silver Salts, K₂S₂O₈ | Multi-substituted Pyridines | globethesis.com |
Palladium-Catalyzed Coupling Reactions in Analogous Syntheses
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org In the synthesis of analogs of this compound, these reactions are invaluable for constructing the biaryl framework and for further functionalization.
The synthesis of the 4-(1-piperidinyl)phenyl moiety can be achieved through reactions like the Buchwald-Hartwig amination, which couples an aryl halide with piperidine. libretexts.org This palladium-catalyzed reaction is a premier method for forming aryl C-N bonds. libretexts.org Furthermore, palladium catalysis is extensively used in reactions involving propargylic compounds. These reactions can proceed through various pathways, including cyclizations, alkylations, and coupling reactions, to form a diverse range of carbocyclic and heterocyclic structures. acs.orgacs.org
Palladium-catalyzed cascade reactions, which involve a sequence of bond-forming events within a single synthetic operation, are particularly efficient for building molecular complexity. vu.nl For instance, a cascade initiated by the carbopalladation of an alkyne can be followed by a Suzuki or Sonogashira coupling to introduce additional substituents. libretexts.orgvu.nl The cyclization of functionalized propargylic compounds, such as propargylic carbonates, with various nucleophiles under palladium catalysis offers an efficient route to highly substituted cyclic systems. acs.org
Table 2: Key Palladium-Catalyzed Reactions in Analogous Syntheses
| Reaction Name | Coupling Partners | Bond Formed | Relevance | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound, Aryl/Vinyl Halide | Csp²-Csp² | Biaryl synthesis | libretexts.orglibretexts.org |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Csp²-Csp | Alkyne functionalization | libretexts.orgvu.nl |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Csp²-N | Synthesis of arylamines | libretexts.org |
| Stille Coupling | Organotin Compound, Aryl/Vinyl Halide | Csp²-Csp² | C-C bond formation | libretexts.org |
Microwave-Assisted Synthetic Protocols for Related Systems
Microwave-assisted synthesis has emerged as a valuable technology for accelerating chemical reactions, often leading to higher yields, reduced reaction times, and the suppression of side products compared to conventional heating methods. anton-paar.com This technique utilizes the direct coupling of microwave energy with molecules in the reaction mixture, resulting in rapid and efficient internal heating. anton-paar.com
In the context of synthesizing propargyl alcohols and related structures, microwave irradiation has been successfully applied to promote propargylation reactions. For example, the microwave-assisted propargylation of aldehydes using allenylboron compounds proceeds rapidly and in high yields, often without the need for a solvent. nih.gov This method provides a chemo- and regioselective route to homopropargylic alcohols. nih.gov
Microwave assistance is also employed in the synthesis of heterocyclic compounds derived from propargyl alcohols. Domino microwave-assisted palladium-catalyzed reactions have been used to create fused heterocyclic compounds where tertiary propargyl alcohols serve as masked alkynyl equivalents. rawdatalibrary.net Furthermore, copper-catalyzed, microwave-assisted propargylation of β-enamino compounds with propargyl acetates provides a pathway to functionalized propargyl intermediates. nih.govmdpi.com The significant reduction in reaction times, from hours or days to mere minutes, makes microwave-assisted protocols highly attractive for rapid compound synthesis and library generation. anton-paar.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Propargylation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to seconds | anton-paar.com |
| Energy Transfer | Conduction/Convection (surface heating) | Direct dielectric heating (in-core) | anton-paar.com |
| Temperature Gradient | Vessel is hotter than the sample | Sample is hotter than the vessel | anton-paar.com |
| Product Yield | Often lower due to side reactions | Often higher with fewer byproducts | anton-paar.comnih.gov |
| Solvent Use | Typically requires a solvent | Can often be performed solvent-free | nih.gov |
Stereoselective Synthesis Considerations for Chiral Centers
The target molecule, this compound, possesses a chiral center at the tertiary carbinol carbon. The synthesis of a single enantiomer of such a compound requires stereoselective methods. The asymmetric addition of alkynes to carbonyl compounds is the most direct and widely studied approach for establishing the stereochemistry of chiral propargylic alcohols. nih.gov
A variety of catalytic systems have been developed for the enantioselective alkynylation of aldehydes and ketones. organic-chemistry.org These methods often employ a chiral ligand in conjunction with a metal salt to control the facial selectivity of the nucleophilic attack by the acetylide. Notable examples include the use of zinc triflate (Zn(OTf)₂) with a chiral amino alcohol ligand like (+)-N-methylephedrine. organic-chemistry.org This system facilitates the direct addition of terminal alkynes to aldehydes with high enantioselectivity (up to 99% ee) under mild conditions. organic-chemistry.org The reaction is practical as it uses readily available starting materials and is tolerant of air and moisture. organic-chemistry.org
Other effective catalyst systems include those based on indium(III)/BINOL and titanium(IV)/BINOL, which also promote the asymmetric alkynylation of aldehydes with high enantiomeric excess. organic-chemistry.org The ProPhenol ligand, in combination with dialkylzinc reagents, has also proven effective for the addition of a wide range of zinc alkynylides to various aldehydes. nih.gov Beyond asymmetric synthesis, dynamic kinetic resolution (DKR) offers another route, combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to achieve high yields of a single enantiomeric product. mdpi.com
Table 4: Catalytic Systems for Enantioselective Synthesis of Propargylic Alcohols
| Catalyst System | Chiral Ligand/Additive | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Zn(OTf)₂ | (+)-N-Methylephedrine | Terminal Alkynes, Aldehydes | Up to 99% | organic-chemistry.org |
| In(III) | BINOL | Terminal Alkynes, Aldehydes | High | organic-chemistry.org |
| Ti(OiPr)₄ | BINOL | Alkynylzinc Reagents, Aldehydes | High | organic-chemistry.org |
| Dialkylzinc | ProPhenol | Zinc Alkynylides, Aldehydes | High | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.
Phenyl Protons: The protons on the unsubstituted phenyl group would likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm.
4-(1-piperidinyl)phenyl Protons: The protons on the substituted phenyl ring are expected to show a characteristic AA'BB' system. The two protons ortho to the piperidinyl group would be shifted upfield compared to the meta protons due to the electron-donating nature of the nitrogen atom, likely appearing as doublets around δ 6.8-7.0 ppm. The two protons meta to the piperidinyl group would appear as doublets at a slightly downfield region, perhaps around δ 7.3-7.5 ppm.
Piperidinyl Protons: The protons of the piperidine ring would show signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) would be deshielded and are expected to appear as a multiplet around δ 3.0-3.2 ppm. The protons on the other carbons of the piperidine ring (β- and γ-protons) would likely appear as multiplets in the range of δ 1.5-1.8 ppm.
Hydroxyl Proton: The hydroxyl (-OH) proton is expected to show a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically falls in the range of δ 2.0-5.0 ppm.
Alkynyl Proton: The terminal alkyne proton (-C≡CH) is a key feature and would appear as a sharp singlet, typically around δ 2.5-3.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.6 | Multiplet |
| Piperidinylphenyl-H (ortho to piperidine) | 6.8 - 7.0 | Doublet |
| Piperidinylphenyl-H (meta to piperidine) | 7.3 - 7.5 | Doublet |
| Piperidinyl-H (α to N) | 3.0 - 3.2 | Multiplet |
| Piperidinyl-H (β, γ to N) | 1.5 - 1.8 | Multiplet |
| Hydroxyl-H | 2.0 - 5.0 | Broad Singlet |
| Alkynyl-H | 2.5 - 3.0 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:
Alkynyl Carbons: The two carbons of the alkyne group would have characteristic chemical shifts. The terminal carbon (-C≡C H) is expected around δ 70-75 ppm, while the internal quaternary carbon (C ≡CH) would be further downfield, around δ 85-90 ppm.
Carbinol Carbon: The carbon atom bearing the hydroxyl group and the two phenyl rings is a quaternary carbon and is expected to have a chemical shift in the range of δ 75-85 ppm.
Aromatic Carbons: The carbons of the two phenyl rings will appear in the aromatic region (δ 110-155 ppm). The carbon atoms of the piperidinyl-substituted phenyl ring will show distinct signals due to the electronic effects of the piperidine group. The carbon attached to the nitrogen will be significantly deshielded.
Piperidinyl Carbons: The carbons of the piperidine ring are expected in the aliphatic region, with the α-carbons appearing around δ 50 ppm and the β- and γ-carbons at higher field (δ 24-27 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Alkynyl-C (terminal) | 70 - 75 |
| Alkynyl-C (internal) | 85 - 90 |
| Carbinol-C | 75 - 85 |
| Aromatic-C | 110 - 155 |
| Piperidinyl-C (α to N) | ~50 |
| Piperidinyl-C (β, γ to N) | 24 - 27 |
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show correlations between the ortho and meta protons on the substituted phenyl ring and within the spin systems of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish one-bond correlations between protons and their directly attached carbons. This would be crucial for assigning the carbons of the piperidine ring and the protonated carbons of the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique would be invaluable for identifying the quaternary carbons, such as the carbinol carbon and the internal alkyne carbon, by observing their long-range couplings to nearby protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Vibrational spectroscopy provides information about the functional groups present in a molecule.
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the hydroxyl group's stretching vibration.
C-H (sp) Stretch: A sharp, characteristic absorption band for the terminal alkyne C-H stretch should appear around 3300 cm⁻¹.
C-H (sp²) Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
C-H (sp³) Stretch: Aliphatic C-H stretching vibrations from the piperidine ring would be observed below 3000 cm⁻¹.
C≡C Stretch: The carbon-carbon triple bond stretch is expected to give a weak to medium absorption in the IR spectrum in the range of 2100-2150 cm⁻¹. In the Raman spectrum, this band is often stronger.
C=C Stretch: Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the tertiary alcohol is expected in the region of 1100-1200 cm⁻¹.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| -OH | O-H Stretch | 3200 - 3600 |
| -C≡CH | C-H Stretch | ~3300 |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
| -C≡C- | C≡C Stretch | 2100 - 2150 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-O | C-O Stretch | 1100 - 1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₂₀H₂₁NO), the expected exact mass is approximately 291.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 291 would be expected. Key fragmentation pathways would likely involve:
Loss of a propargyl group: Cleavage of the bond between the carbinol carbon and the alkyne would lead to a fragment at [M - 25]⁺.
Loss of a phenyl group: Cleavage of the phenyl group would result in a fragment at [M - 77]⁺.
Loss of the 4-(1-piperidinyl)phenyl group: This would lead to a fragment at [M - 160]⁺.
Formation of a stable tropylium (B1234903) ion: The phenyl group could rearrange to form the tropylium cation at m/z 91.
Fragmentation of the piperidine ring: Characteristic fragmentation patterns of the piperidine ring would also be observed.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 291 | [M]⁺ |
| 266 | [M - C₂H]⁺ |
| 214 | [M - C₆H₅]⁺ |
| 131 | [M - C₁₁H₁₄N]⁺ |
| 91 | [C₇H₇]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Assuming the compound can be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state.
Key structural features that would be elucidated include:
The conformation of the piperidine ring (likely a chair conformation).
The relative orientation of the two phenyl rings with respect to each other and the rest of the molecule.
The bond lengths of the C-C triple bond, the C-O bond of the alcohol, and the bonds within the aromatic systems.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group.
Without experimental data, specific crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates cannot be provided.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental confirmation of a molecule's empirical formula by determining the mass percentages of its constituent elements. For this compound, this analysis is crucial to verify the proposed molecular formula of C₂₀H₂₁NO.
The theoretical elemental composition of a compound is calculated from its molecular formula and the atomic weights of its constituent atoms. For C₂₀H₂₁NO, the molecular weight is 291.40 g/mol . The expected percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are derived as follows:
Carbon (C): (20 * 12.011 g/mol ) / 291.40 g/mol * 100% = 82.41%
Hydrogen (H): (21 * 1.008 g/mol ) / 291.40 g/mol * 100% = 7.26%
Nitrogen (N): (1 * 14.007 g/mol ) / 291.40 g/mol * 100% = 4.81%
In a typical experimental procedure, a sample of the compound is subjected to combustion analysis. This process burns the sample in a stream of pure oxygen, converting the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then quantified. The masses of the resulting products are used to calculate the percentage composition of each element in the original sample.
These experimentally determined percentages are then compared with the theoretically calculated values. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the proposed empirical and, by extension, molecular formula, assuming the molecular weight is also confirmed by mass spectrometry.
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for C₂₀H₂₁NO
| Element | Theoretical Percentage (%) | Found Percentage (%) |
| Carbon (C) | 82.41 | Data not available |
| Hydrogen (H) | 7.26 | Data not available |
| Nitrogen (N) | 4.81 | Data not available |
The confirmation of the elemental composition through such analysis is a critical step in the structural elucidation of a new chemical entity, ensuring the foundational accuracy of the assigned molecular formula before more complex spectroscopic analyses are undertaken.
Chemical Reactivity and Transformation Pathways of 1 Phenyl 1 4 1 Piperidinyl Phenyl 2 Propyn 1 Ol
Reactions Involving the Propargyl Alcohol Functionality
The propargyl alcohol group, which consists of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is the primary site of reactivity. This functionality can undergo oxidation, reduction, and various addition and cycloaddition reactions.
The tertiary alcohol of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol can be oxidized to the corresponding α,β-acetylenic ketone, or propynone. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.
Commonly used oxidants for propargyl alcohols include chromium-based reagents (like PCC, PDC), manganese dioxide (MnO₂), and Swern or Dess-Martin periodinane oxidations. The reaction typically proceeds under mild conditions to yield the target propynone, 1-phenyl-1-[4-(1-piperidinyl)phenyl]prop-2-yn-1-one. The product of this reaction, a conjugated ynone, is a valuable synthetic intermediate, particularly as a Michael acceptor. While propargyl alcohol itself is a poor substrate for alcohol dehydrogenase, it can be oxidized by liver catalase to the highly reactive α,β-unsaturated aldehyde, 2-propyn-1-al. nih.gov
Table 1: Representative Oxidation Reactions
| Oxidizing Agent | Expected Product |
|---|---|
| Pyridinium (B92312) chlorochromate (PCC) | 1-Phenyl-1-[4-(1-piperidinyl)phenyl]prop-2-yn-1-one |
| Manganese dioxide (MnO₂) | 1-Phenyl-1-[4-(1-piperidinyl)phenyl]prop-2-yn-1-one |
The reduction of propargyl alcohols can lead to several products, including allenes, alkenes, or fully saturated alkanes, depending on the reagents and reaction conditions. The transformation of propargyl alcohols into allenes is a particularly significant reaction. rsc.org This can be achieved through various methods, including the use of metal hydrides like lithium aluminum hydride (LiAlH₄), often in the presence of a Lewis acid, or through transition metal-catalyzed processes. rsc.org
For this compound, reduction with a reagent like LiAlH₄ would likely proceed via an Sₙ2' mechanism to yield the corresponding allene (B1206475), 1-Phenyl-1-[4-(1-piperidinyl)phenyl]propa-1,2-diene.
Alternatively, catalytic hydrogenation can reduce the alkyne functionality. Depending on the catalyst and conditions, the reaction can be stopped at the alkene stage or proceed to full saturation. For example, using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would favor the formation of the cis-alkene, (Z)-1-Phenyl-1-[4-(1-piperidinyl)phenyl]prop-2-en-1-ol. In contrast, using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas would likely lead to the complete reduction of the triple bond to form 1-Phenyl-1-[4-(1-piperidinyl)phenyl]propan-1-ol.
The carbon-carbon triple bond in propargyl alcohols is electron-rich and can act as a nucleophile. rsc.org However, when conjugated with a carbonyl group (as in the propynone formed from oxidation), the alkyne becomes electrophilic and susceptible to nucleophilic attack, such as Michael-type additions. archive.org While the alkyne in the parent alcohol is not activated in this way, it can still participate in nucleophilic additions under certain conditions, particularly with organometallic reagents or under acid catalysis. For instance, the reaction of hydrazones with dibenzoylacetylene (B1330223) (DBA) in methanol (B129727) can yield 1:1 adducts. archive.org The addition of nucleophiles to 1,4-dehydrobenzenes, derived from enediynes, represents a previously unexpected reaction mode for these diradicals. researchgate.net
The alkyne functionality of this compound can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are powerful tools for constructing complex cyclic and heterocyclic systems.
A key example is the [4+2] cycloaddition, or Diels-Alder reaction. The alkyne can react with a suitable diene to form a six-membered ring. Intramolecular Diels-Alder reactions of pyridazinecarbonitriles with alkyne side chains have been shown to be valuable for constructing fused heterocyclic systems. researchgate.net Another important class is the 1,3-dipolar cycloaddition, where the alkyne reacts with a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) to form a five-membered heterocyclic ring. For example, the reaction of 1,10-phenanthrolinium N-ylide with activated alkynes gives pyrrolo[1,2-a] nih.govresearchgate.netphenanthrolines. nih.gov Gold-catalyzed formal (3+2) and (4+2) cycloaddition reactions using propiolates have also been developed for assembling dihydrofurans and dihydropyrans. rsc.org
Reactions Involving the Piperidine (B6355638) Nitrogen
The nitrogen atom of the piperidine ring is a secondary amine derivative and possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to undergo reactions typical of secondary amines, such as alkylation and acylation.
The piperidine nitrogen can readily react with electrophiles. N-alkylation involves the reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents to form a quaternary ammonium (B1175870) salt. This reaction typically proceeds via an Sₙ2 mechanism.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Expected Product |
|---|---|---|
| Methyl Iodide (CH₃I) | N-Alkylation | 1-(4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl)-1-methylpiperidin-1-ium iodide |
| Benzyl Bromide (BnBr) | N-Alkylation | 1-Benzyl-1-(4-(1-hydroxy-1-phenylprop-2-yn-1-yl)phenyl)piperidin-1-ium bromide |
| Acetyl Chloride (CH₃COCl) | N-Acylation | 1-(4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl)-1-acetylpiperidin-1-ium chloride |
N-acylation occurs when the piperidine nitrogen reacts with an acylating agent, such as an acyl chloride or an anhydride. This reaction results in the formation of an amide. For example, reaction with acetyl chloride would yield 1-acetyl-4-(1-hydroxy-1-phenylprop-2-yn-1-yl)piperidine. These reactions are fundamental in modifying the electronic and steric properties of the piperidine moiety, which can be crucial in various applications. The regioselectivity of N-alkylation can sometimes be challenging, but certain conditions can favor the desired isomer. beilstein-journals.org
Ring-Opening and Ring-Expansion Possibilities
The saturated nitrogen heterocycle of the piperidine ring in this compound, while generally stable, can undergo specific reactions leading to either ring-opening or ring-expansion. These transformations typically require activation of the piperidine ring or the introduction of specific reagents to facilitate the skeletal rearrangement.
Ring-expansion of piperidine derivatives to form seven-membered azepane rings is a known transformation in organic synthesis. rsc.orgnih.govrwth-aachen.de Such expansions can proceed through various mechanisms, often involving the formation of a reactive intermediate that facilitates the insertion of a carbon atom into the ring. For N-aryl piperidines, these transformations can be initiated by reactions that form a cationic center adjacent to the ring, which can then trigger a rearrangement. While specific studies on the title compound are not prevalent, analogous transformations of other piperidine-containing molecules provide insight into its potential reactivity. A general strategy for accessing N-(hetero)arylpiperidines involves a pyridine (B92270) ring-opening and ring-closing approach, which generates pyridinium salts that can then be used to synthesize a variety of piperidine derivatives. acs.org
Ring-opening of N-aryl piperidines can also be achieved, often through oxidative cleavage or by reaction with strong electrophiles. These reactions break the C-N or C-C bonds of the piperidine ring, leading to acyclic products that can be used in further synthetic elaborations. For instance, oxidative cleavage of the double bond in cyclic systems can yield diformyl intermediates, which can then be cyclized to form expanded rings. nih.gov A general approach to N-(hetero)arylpiperidines has been developed using a ring-opening and ring-closing strategy via Zincke imine intermediates. scispace.comchemrxiv.org
The following table summarizes potential ring-opening and expansion reactions applicable to piperidine derivatives:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Ring Expansion | Diastereomerically pure azepane derivatives were prepared by piperidine ring expansion. | Azepanes | rsc.org |
| Reductive Amination | Iron-catalyzed reductive amination of ω-amino fatty acids. | Pyrrolidines, Piperidines, Azepanes | nih.gov |
| Dearomative Ring-Expansion | Photochemical dearomative ring-expansion of nitroarenes. | Azepanes | rwth-aachen.de |
| Oxidative Ring Opening/Closing | Oxidative cleavage of a ring olefin bond followed by cyclization. | Tetrahydroisoquinolines, Piperidines | nih.gov |
Reactivity of the Phenyl Rings
The two phenyl rings in this compound exhibit different reactivity profiles towards electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions due to the influence of their respective substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.orgresearchgate.nettotal-synthesis.com The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the aromatic ring. libretexts.orgyoutube.com
The piperidinyl group on one of the phenyl rings is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic pi-system. This makes the 4-(1-piperidinyl)phenyl ring highly activated towards electrophilic attack. As an activating group, the piperidinyl substituent directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already substituted, electrophilic substitution will predominantly occur at the two equivalent ortho positions (C-3' and C-5').
The other phenyl ring is substituted with the tertiary alcohol moiety. The hydroxyl group is also an activating, ortho-, para-directing group, while the alkyl chain has a weak activating effect. Therefore, this phenyl ring is also activated towards electrophilic substitution, with the incoming electrophile being directed to the ortho and para positions.
The directing effects of these substituents are summarized in the table below:
| Phenyl Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of Substitution |
| 4-(1-piperidinyl)phenyl | Piperidinyl | Activating | ortho, para-directing | C-3' and C-5' |
| Phenyl | -C(OH)(C≡CH)Ar | Activating | ortho, para-directing | C-2, C-4, C-6 |
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.orgmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. rsc.org
For this compound to participate in such reactions, one or both of the phenyl rings would need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. Assuming such a functionalized derivative is available, the electronic nature of the substituents would influence the reactivity of the C-X bond.
In a potential Suzuki-Miyaura coupling, an arylboronic acid or ester would couple with the halogenated derivative of the title compound. The electron-donating piperidinyl group on one ring would facilitate the oxidative addition step of the catalytic cycle, potentially leading to a faster reaction rate compared to the other phenyl ring.
Similarly, in a Heck reaction, the halogenated derivative would couple with an alkene. The Heck reaction is a versatile method for the synthesis of substituted alkenes. nih.govnih.govfrontiersin.org The presence of the electron-donating piperidinyl group could influence the regioselectivity and efficiency of the coupling.
The following table outlines the key features of these potential cross-coupling reactions:
| Reaction | Coupling Partners | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid/ester + Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl compound |
| Heck Reaction | Alkene + Aryl halide/triflate | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted alkene |
Rearrangement Reactions and Isomerization Pathways
The tertiary propargyl alcohol functionality in this compound is prone to rearrangement and isomerization reactions, most notably the Meyer-Schuster rearrangement.
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary propargyl alcohol such as the title compound, this rearrangement would lead to the formation of an α,β-unsaturated ketone. The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene intermediate, which then tautomerizes to the more stable enone.
The general mechanism for the Meyer-Schuster rearrangement is as follows:
Protonation of the hydroxyl group.
Loss of water to form a resonance-stabilized carbocation.
1,3-hydride shift to form an allene.
Tautomerization of the allene to the α,β-unsaturated ketone.
This rearrangement can be promoted by various acids and has been utilized in the synthesis of prostaglandins (B1171923) and their analogs. researchgate.net
In addition to the Meyer-Schuster rearrangement, other isomerization pathways may be accessible under different reaction conditions. For instance, in the presence of certain transition metal catalysts, propargyl alcohols can isomerize to other unsaturated systems.
The table below summarizes the key rearrangement reaction of the title compound:
| Reaction | Conditions | Product Type |
| Meyer-Schuster Rearrangement | Acidic (e.g., H₂SO₄, TsOH) or Lewis Acid | α,β-Unsaturated Ketone |
Mechanistic Investigations of Reactions Involving the 1 Phenyl 1 4 1 Piperidinyl Phenyl 2 Propyn 1 Ol Scaffold
Kinetic Studies of Key Transformation Steps
Kinetic studies on the transformations of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol would likely focus on reactions such as nucleophilic substitution, addition to the alkyne, and rearrangements. The rate of these reactions would be highly dependent on the nature of the reactants, catalysts, and reaction conditions.
For instance, in a Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds, the rate-determining step is often the protonation of the hydroxyl group, followed by the 1,3-shift of the hydroxyl group. The electron-donating piperidinyl group would stabilize the carbocationic intermediate formed at the benzylic position, thereby accelerating the reaction rate compared to an unsubstituted analog.
A hypothetical kinetic study might involve monitoring the disappearance of the starting material or the formation of the product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The data obtained could be used to determine the reaction order and the rate constant.
Hypothetical Rate Data for a Transformation of this compound
| Time (min) | Concentration of Reactant (M) |
| 0 | 0.100 |
| 10 | 0.085 |
| 20 | 0.072 |
| 30 | 0.061 |
| 40 | 0.052 |
| 50 | 0.044 |
| 60 | 0.037 |
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is crucial for understanding the reaction mechanism. In reactions involving this compound, various intermediates could be formed depending on the reaction type.
In acid-catalyzed reactions, a key intermediate would be the resonance-stabilized propargyl-allenyl carbocation. The positive charge would be delocalized over the benzylic carbon, the adjacent phenyl ring, and the phenyl ring bearing the piperidinyl group. The strong electron-donating nature of the piperidinyl group would significantly stabilize this carbocation, favoring pathways that proceed through such an intermediate.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for identifying and characterizing reaction intermediates. Trapping experiments, where a reactive species is added to the reaction mixture to capture a transient intermediate, can also provide valuable evidence.
Transition State Analysis in Catalytic Cycles
Many transformations of propargyl alcohols are catalyzed by transition metals. Transition state analysis in these catalytic cycles provides insight into the factors that control the reaction's efficiency and selectivity.
For example, in a gold-catalyzed cyclization reaction, the catalytic cycle would likely involve the coordination of the alkyne to the gold catalyst, followed by nucleophilic attack and subsequent steps to regenerate the catalyst. Computational methods, such as Density Functional Theory (DFT), are often employed to model the energies of the transition states and intermediates along the reaction pathway. These calculations can help to identify the rate-determining step and to understand how the electronic and steric properties of the ligands and the substrate, including the piperidinylphenyl group, affect the activation energy barriers.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction and for distinguishing between different possible mechanisms. In the context of reactions with this compound, deuterium (²H) or carbon-13 (¹³C) could be incorporated at specific positions in the molecule.
For instance, to investigate the mechanism of a rearrangement, the hydroxyl proton could be replaced with deuterium (D). By analyzing the position of the deuterium in the product, one can determine whether the reaction proceeds through a concerted or a stepwise mechanism. Similarly, labeling the acetylenic carbon with ¹³C could provide information about the bonding changes that occur during the transformation.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound effect on the rate and mechanism of a reaction. For reactions involving charged intermediates, such as the carbocations formed from this compound, polar protic solvents would be expected to stabilize these intermediates through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction. In contrast, nonpolar aprotic solvents would disfavor the formation of charged intermediates.
A study of solvent effects might involve running the same reaction in a series of solvents with varying polarities and correlating the reaction rate with solvent parameters. This can provide evidence for the nature of the transition state and the degree of charge separation involved.
Hypothetical Solvent Effects on the Rate Constant of a Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 25 |
| Acetone | 21 | 150 |
| Methanol (B129727) | 33 | 800 |
| Water | 80 | 5000 |
This data would suggest that the reaction proceeds through a polar transition state that is significantly stabilized by more polar solvents.
Theoretical and Computational Studies on 1 Phenyl 1 4 1 Piperidinyl Phenyl 2 Propyn 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) are commonly employed to analyze the electronic structure of complex organic molecules.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO serves as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol, the FMO analysis would likely reveal the following:
HOMO: The highest occupied molecular orbital is expected to be localized primarily on the electron-rich 4-(1-piperidinyl)phenyl moiety. The nitrogen atom of the piperidine (B6355638) ring, with its lone pair of electrons, and the associated phenyl ring constitute the most significant electron-donating part of the molecule.
LUMO: The lowest unoccupied molecular orbital is anticipated to be distributed across the phenyl ring and the propynol (B8291554) group. The alkyne's π* antibonding orbitals would contribute significantly to the LUMO, making this region susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between these orbitals would indicate the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.
| Orbital | Predicted Primary Localization | Associated Chemical Character |
|---|---|---|
| HOMO | 4-(1-piperidinyl)phenyl group, especially the nitrogen atom | Nucleophilic / Electron-Donating |
| LUMO | Phenyl ring and ethynyl (B1212043) (C≡C) group | Electrophilic / Electron-Accepting |
| Energy Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |
An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. libretexts.org These maps are color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential), while green denotes neutral regions. youtube.comyoutube.com
A theoretical ESP map for this compound would be expected to show:
Negative Potential (Red/Orange): The most intense negative potential would be centered on the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. A less intense negative region would be associated with the nitrogen atom of the piperidine ring.
Positive Potential (Blue): The most positive potential would be located on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding as a donor. The acidic proton of the terminal alkyne (C≡C-H) would also exhibit a region of positive potential.
Neutral/Near-Neutral Potential (Green): The carbon backbones of the phenyl and piperidine rings would largely be in the neutral potential range.
| Molecular Region | Predicted ESP | Chemical Implication |
|---|---|---|
| Hydroxyl Oxygen | Strongly Negative | Nucleophilic; Hydrogen bond acceptor site |
| Piperidine Nitrogen | Negative | Nucleophilic; Basic center; Hydrogen bond acceptor site |
| Hydroxyl Hydrogen | Strongly Positive | Electrophilic; Hydrogen bond donor site |
| Alkyne Hydrogen | Positive | Acidic proton; Potential C-H···π interaction donor |
| Aromatic Rings | Neutral/Slightly Negative (π-face) | Site for π-π stacking and hydrophobic interactions |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Key areas of conformational flexibility that would be investigated include:
Piperidine Ring Conformation: The six-membered piperidine ring is expected to predominantly adopt a stable chair conformation to minimize steric strain. MD simulations could explore the possibility and timescale of ring inversion to a boat or twist-boat conformation. rsc.org
Propynol Group Orientation: The orientation of the hydroxyl and ethynyl groups relative to the rest of the molecule would also be explored to find the lowest energy conformers.
| Parameter | Description | Expected Outcome |
|---|---|---|
| Piperidine Ring Puckering | Analysis of the geometry of the piperidine ring | Predominantly chair conformation |
| Dihedral Angle (Phenyl-Phenyl) | Torsional angle around the C-C bond connecting the two aromatic rings | Determination of the lowest-energy rotational isomer (rotamer) |
| Hydroxyl Group Orientation | Rotation around the C-O bond | Identification of conformers that favor intramolecular or intermolecular hydrogen bonding |
Computational Modeling of Molecular Interactions
Understanding how a molecule interacts with its environment, such as with biological receptors or other molecules in a material, is crucial for predicting its function.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov Docking studies on this compound would involve placing it into the binding site of a target receptor to analyze the structural fit and identify key noncovalent interactions.
A hypothetical docking analysis would focus on the following potential interactions:
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. The piperidine nitrogen can act as a hydrogen bond acceptor. These groups would likely interact with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a receptor's active site.
Hydrophobic and π-Interactions: The two phenyl rings provide large, hydrophobic surfaces that can engage in favorable interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine). Furthermore, these aromatic rings can participate in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Ionic/Salt Bridge Interactions: In a biological environment where the piperidine nitrogen might be protonated (pH < pKa), it could form a strong ionic interaction (salt bridge) with an acidic residue such as Aspartate or Glutamate.
| Molecular Feature | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) |
|---|---|---|
| Hydroxyl (-OH) Group | Hydrogen Bond (Donor/Acceptor) | Ser, Thr, His, Asp, Glu, Asn, Gln |
| Piperidine Nitrogen | Hydrogen Bond (Acceptor), Ionic (if protonated) | Ser, Thr (H-bond); Asp, Glu (Ionic) |
| Phenyl Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp (π-π); Leu, Val, Ile, Ala (Hydrophobic) |
| Alkyne Group | C-H···π Interaction, Hydrophobic | Aromatic residues (Phe, Tyr, Trp) |
The way molecules arrange themselves in the solid state or in solution is governed by a network of noncovalent interactions. nih.govnih.gov These interactions are critical for crystal engineering and the formation of supramolecular structures. rsc.org For this compound, several types of noncovalent interactions would be significant in directing its self-assembly.
Hydrogen Bonding: The most potent intermolecular interaction would be the hydrogen bond between the hydroxyl group of one molecule and the hydroxyl oxygen or piperidine nitrogen of another, leading to the formation of chains or more complex networks.
π-π Stacking: The planar phenyl rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. This can lead to ordered arrangements in the solid state.
| Interaction Type | Participating Groups | Potential Role in Assembly |
|---|---|---|
| Hydrogen Bonding | -OH (donor) with -OH (acceptor) or N (acceptor) | Primary driver of molecular recognition and network formation |
| π-π Stacking | Phenyl ↔ Phenyl | Promotes columnar or layered packing in the solid state |
| C-H···π Interactions | Alkyne C-H or Phenyl C-H ↔ Phenyl π-face | Provides directional control and contributes to packing efficiency |
| Van der Waals Forces | Entire molecular surface, especially aliphatic regions | Contributes to overall crystal lattice energy and stability |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. bg.ac.rs By calculating the optimized molecular geometry and the electronic structure, it is possible to derive theoretical spectra that can be compared with experimental results for structure verification.
For this compound, calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. bg.ac.rs Theoretical shifts for ¹H and ¹³C nuclei are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), which is also computed at the same level of theory. nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.45 - 7.55 | 128.0 - 129.0 |
| Phenyl-H (meta) | 7.30 - 7.40 | 127.5 - 128.5 |
| Phenyl-H (para) | 7.20 - 7.30 | 126.0 - 127.0 |
| Piperidinyl-H | 1.50 - 1.70, 2.80 - 3.00 | 24.0 - 26.0, 50.0 - 52.0 |
| Propynyl-H | 2.60 - 2.70 | 75.0 - 77.0 (≡CH) |
| Hydroxyl-H | 5.40 - 5.60 | N/A |
| Quaternary C | N/A | 78.0 - 80.0 (C-OH) |
| Phenyl C (ipso) | N/A | 142.0 - 144.0 |
Note: The predicted values are hypothetical and serve as an illustration of typical computational results.
IR Frequencies: Theoretical vibrational frequencies are obtained from the calculation of the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often systematically higher than experimental values, and thus, they are typically scaled by an empirical factor to improve agreement with experimental data. bg.ac.rs These calculations help in the assignment of vibrational modes observed in experimental IR spectra.
Interactive Data Table: Predicted IR Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H | 3400 - 3500 | Stretching |
| C≡C-H | 3250 - 3350 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2950 | Stretching |
| C≡C | 2100 - 2200 | Stretching |
| Aromatic C=C | 1580 - 1620 | Ring Stretching |
| C-O | 1050 - 1150 | Stretching |
| C-N | 1180 - 1220 | Stretching |
Note: The predicted values are hypothetical and serve as an illustration of typical computational results.
Study of Reaction Mechanisms using Computational Chemistry
Computational chemistry is a fundamental tool for exploring the potential energy surfaces of chemical reactions. sid.ir It allows for the characterization of reactants, products, intermediates, and, crucially, transition states, which are not directly observable experimentally.
By mapping the energy of a system as it transforms from reactants to products, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur) and the energies of any intermediates. mdpi.com For a hypothetical reaction involving this compound, such as an acid-catalyzed Meyer-Schuster rearrangement, computational methods can determine the feasibility of the proposed pathway.
Calculations would involve locating the transition state structures for each step of the proposed mechanism and calculating their energies relative to the reactants and intermediates. researchgate.net
Interactive Data Table: Hypothetical Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.5 |
| Intermediate | -5.2 |
| Transition State 2 (TS2) | +12.8 |
| Products | -10.7 |
Note: The values are for a hypothetical reaction pathway and are illustrative.
A transition state (TS) represents a first-order saddle point on the potential energy surface. Its geometry is critical for understanding the steric and electronic factors that control a reaction's outcome. researchgate.net Computational optimization algorithms can locate these TS structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For a given reaction step, the key geometric parameters of the transition state, such as forming and breaking bond lengths and critical angles, can be determined.
Interactive Data Table: Hypothetical Transition State Geometries
| Parameter | Value |
| Forming C-O bond length (Å) | 1.85 |
| Breaking C-H bond length (Å) | 1.45 |
| Angle of nucleophilic attack (°) | 109.5 |
| Dihedral angle of rotating group (°) | 45.2 |
Note: The values are for a hypothetical transition state and are illustrative.
Applications of 1 Phenyl 1 4 1 Piperidinyl Phenyl 2 Propyn 1 Ol in Advanced Organic Synthesis and Materials Research
Utilization as a Versatile Synthetic Intermediate for Complex Molecules
The structural features of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol make it a valuable intermediate in the synthesis of more complex molecular structures, particularly those of interest in medicinal chemistry and materials science. The propargyl alcohol motif is a well-established precursor for a variety of transformations, while the piperidinylphenyl group is a common scaffold in pharmacologically active compounds. mdpi.comnih.gov
The synthesis of such propargylic alcohols often involves the addition of an organometallic acetylide, such as ethynylmagnesium bromide, to a corresponding ketone precursor, in this case, phenyl(4-(piperidin-1-yl)phenyl)methanone. chemicalbook.com This approach allows for the direct installation of the reactive alkyne and hydroxyl groups.
As a synthetic intermediate, its utility can be categorized by the reactivity of its functional groups:
The Propargyl Alcohol Moiety : This group can undergo a range of reactions, including oxidation to the corresponding ketone, reduction of the alkyne, or participation in rearrangement reactions like the Meyer-Schuster or Rupe rearrangements. It is also a key component in the synthesis of various heterocyclic systems.
The Terminal Alkyne : The carbon-carbon triple bond is a hub for chemical transformations. It can be hydrated to form ketones, carboxylated, or used in various coupling reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. Most significantly, it serves as a key handle for cycloaddition reactions. beilstein-journals.org
The Piperidinylphenyl Group : This part of the molecule can influence the compound's solubility and electronic properties. The piperidine (B6355638) ring is a common feature in many biologically active molecules, and its presence can be crucial for targeting specific biological receptors. nih.govgoogle.com The synthesis of derivatives often involves creating the piperidine ring or attaching it to an aromatic system. mdpi.comgoogle.com
The combination of these features in a single molecule allows for multi-step, divergent syntheses where each functional group can be manipulated sequentially to build molecular complexity.
Integration into Click Chemistry Architectures (e.g., via Alkyne Functionality)
The terminal alkyne in this compound is an ideal functional group for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. chempep.com The most prominent of these reactions is the azide-alkyne cycloaddition.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.gov This reaction is known for its reliability, specificity, and tolerance of a wide variety of functional groups and reaction conditions, including aqueous environments. beilstein-journals.orgnih.gov
In this context, this compound serves as the alkyne component. It can be "clicked" onto any molecule bearing an azide group in the presence of a copper(I) catalyst, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov This reaction is exceptionally valuable for creating research tools by covalently linking different molecular fragments. For instance, the compound could be conjugated to an azide-modified biomolecule, a fluorescent dye, or a solid support. The resulting triazole linker is not merely a passive connector; its stability and electronic properties can be integral to the function of the final conjugate. mdpi.comresearchgate.net
| Feature | Description |
|---|---|
| Reactants | Terminal Alkyne (e.g., this compound) + Azide |
| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantages | High yield, high regioselectivity, mild conditions, broad functional group tolerance |
While highly efficient, the copper catalyst used in CuAAC can be toxic to living systems, limiting its application in cell biology. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed to overcome this limitation by eliminating the need for a metal catalyst. magtech.com.cn In SPAAC, the reaction is driven by the ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cnrsc.org This strained alkyne reacts rapidly and selectively with an azide to form a triazole.
The role of a terminal alkyne like this compound in SPAAC is different from its role in CuAAC. Since it is not a strained alkyne, it would not be the strain-driven component of the reaction. However, it can still be incorporated into SPAAC-based strategies. For example, the compound could be chemically modified to include an azide group. This azide-functionalized derivative could then readily react with a strained cyclooctyne that is attached to a biomolecule or another probe, enabling advanced, copper-free conjugations for applications in living cells or animals. nih.govnih.govresearchgate.net
Role in the Design of Molecular Probes for Chemical Biology Studies
Molecular probes are essential tools for studying biological processes within the complex environment of living cells. nih.gov The ability to attach a reporter molecule (like a fluorophore or an affinity tag) to a targeting moiety (like a drug or metabolite) is crucial for their design. Click chemistry provides a powerful method for this conjugation.
The alkyne handle on this compound makes it an attractive building block for creating such probes. A common strategy in chemical biology involves metabolic labeling, where cells are fed a sugar or amino acid that has been modified with a bioorthogonal functional group, such as an azide. This azide group is then incorporated into cellular biomolecules (e.g., glycoproteins). A probe molecule, built from an alkyne-bearing scaffold like this compound and functionalized with a reporter tag, can then be used to label these biomolecules via CuAAC or SPAAC. This allows for the visualization and identification of specific cellular components and processes.
Precursor for Advanced Polymeric Materials and Functional Materials
The rigid structure and reactive alkyne group of this compound also make it a candidate as a monomer for the synthesis of advanced polymeric materials. The polymerization of phenylacetylene (B144264) derivatives can lead to conjugated polymers with interesting photophysical and electronic properties, such as photoluminescence, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) or sensors. rsc.org
The presence of the bulky piperidinylphenyl and phenyl substituents on the carbon atom bearing the hydroxyl group can influence the polymer's properties, such as its solubility, thermal stability, and solid-state morphology. The hydroxyl group itself could be used as a point for further functionalization of the polymer backbone. Various catalyst systems, including those based on transition metals, can be employed to polymerize the alkyne functionality, potentially leading to novel materials with tailored properties for specific technological applications. google.com
Future Research Trajectories and Challenges for 1 Phenyl 1 4 1 Piperidinyl Phenyl 2 Propyn 1 Ol
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of tertiary propargyl alcohols involves the addition of metal acetylides, often generated via Grignard reagents, to a ketone precursor—in this case, (4-(piperidin-1-yl)phenyl)(phenyl)methanone. While effective, these methods often lack sustainability. Future research must prioritize the development of greener, more efficient synthetic pathways.
Key challenges and research opportunities include:
Catalytic Alkynylation: Moving away from stoichiometric organometallic reagents towards catalytic systems is paramount. Investigating catalysts based on zinc, copper, or indium, which can facilitate the direct addition of terminal alkynes to the ketone precursor under milder conditions, presents a significant opportunity. organic-chemistry.org These methods promise higher atom economy and reduced waste.
Green Solvents and Conditions: Exploring benign reaction media, such as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), can drastically reduce the environmental impact. rsc.org Furthermore, developing protocols that operate at ambient temperature and pressure will lower energy consumption.
Flow Chemistry: Implementing continuous flow methodologies for the synthesis could offer superior control over reaction parameters, enhance safety for exothermic reactions, and allow for easier scalability compared to batch processes. rsc.org
CO2 as a Feedstock: Investigating the use of carbon dioxide as a C1 building block in novel synthetic routes aligns with the principles of a circular economy and sustainable chemistry. rsc.org
| Synthetic Approach | Key Features & Advantages | Associated Challenges | Sustainability Impact |
|---|---|---|---|
| Traditional Grignard Synthesis | Well-established, high-yielding | Stoichiometric magnesium, moisture-sensitive, highly exothermic | Low to Moderate |
| Catalytic Alkynylation (e.g., Zn, Cu) | High atom economy, milder conditions, potential for enantioselectivity | Catalyst cost and recovery, substrate scope limitations | High |
| Continuous Flow Synthesis | Enhanced safety, precise control, easy scale-up | Initial equipment investment, potential for clogging | Very High |
| Renewable Feedstock Integration | Reduces fossil fuel dependence | Development of efficient conversion pathways | Very High |
Exploration of Undiscovered Reactivity Patterns
The dual functionality of the alkyne and hydroxyl groups in 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol offers a rich landscape for exploring novel chemical transformations. researchgate.net The presence of distinct aryl groups (an unsubstituted phenyl ring and an electron-rich piperidinyl-substituted phenyl ring) is expected to impart unique regioselectivity and reactivity.
Future research should focus on:
Rearrangement Reactions: A primary avenue for investigation is the Meyer-Schuster rearrangement, which converts tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.orgsynarchive.com Studying this rearrangement under various catalytic conditions (e.g., acid, gold, or ruthenium catalysts) could lead to the synthesis of novel chalcone-like structures. organicreactions.org A key challenge will be controlling the competition with the Rupe reaction, another potential pathway for tertiary propargyl alcohols. wikipedia.org The electronic disparity of the aryl groups could lead to selective migration, a hypothesis worthy of detailed investigation. thieme-connect.com
Cyclization and Annulation Cascades: The compound is an ideal precursor for building complex polycyclic systems. Transition metal-catalyzed cascade reactions could be designed to engage the alkyne and one of the aryl rings in intramolecular annulation, leading to novel indene (B144670) or phenanthrene (B1679779) derivatives. researchgate.netuni-halle.de
Functionalization of the Alkyne: Exploring stereo- and regioselective functionalization of the carbon-carbon triple bond through reactions like hydration, halogenation, and hydrocyanation will expand the synthetic utility of the molecule. rsc.orgnih.govnih.gov Recyclable and green catalytic systems should be prioritized for these transformations. mdpi.comnih.gov
| Reaction Class | Potential Product Type | Key Research Question |
|---|---|---|
| Meyer-Schuster Rearrangement | α,β-Unsaturated Ketones (Chalcones) | Which aryl group (phenyl vs. piperidinylphenyl) preferentially migrates? iaea.org |
| Intramolecular Cyclization | Substituted Indenes or Dihydronaphthalenes | Can reaction conditions be tuned to favor cyclization onto a specific aromatic ring? |
| Dihalohydration | α,α-Dihalo-β-hydroxyketones | Can high regioselectivity be achieved with this sterically hindered substrate? nih.gov |
| Propargylic Substitution | Substituted Allenes or Ethers | How do the electronic properties of the aryl groups influence substitution patterns? acs.org |
Advanced In Situ Spectroscopic Monitoring of Transformations
To fully understand and optimize the synthesis and subsequent reactions of this compound, a shift from traditional offline analysis to advanced in situ monitoring is essential. Real-time analysis provides critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates, which is vital for process safety and control. hzdr.de
Future studies should leverage:
FTIR-ATR Spectroscopy (ReactIR): This technique is exceptionally powerful for monitoring the real-time concentration of key functional groups. For instance, during the Grignard synthesis of the target compound, FTIR can track the consumption of the ketone's carbonyl group and the formation of the Grignard reagent, ensuring reaction initiation and preventing dangerous accumulation of unreacted reagents. stk-online.chacs.orgmt.com
In Situ Raman Spectroscopy: Raman spectroscopy is highly effective for studying catalytic systems and vibrational modes of carbon-carbon bonds. lehigh.edu It can be used to monitor the alkyne bond during rearrangement or addition reactions, providing molecular-level information about catalyst-substrate interactions and the formation of intermediates under actual reaction conditions. researchgate.netacs.orgkaust.edu.sa
| Technique | Application Area | Information Gained |
|---|---|---|
| FTIR-ATR (ReactIR) | Synthesis Monitoring (e.g., Grignard) | Reactant consumption, product formation, reaction kinetics, endpoint determination. researchgate.net |
| In Situ Raman | Catalytic Rearrangements (e.g., Meyer-Schuster) | Changes in C≡C bond, catalyst structural changes, identification of surface intermediates. acs.org |
| Process Calorimetry | Synthesis Scale-Up | Heat flow, reaction initiation, thermal hazard assessment. hzdr.de |
Deeper Integration of Computational Design in Synthetic and Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool that can accelerate research and provide deep mechanistic insights, reducing the need for extensive empirical screening. mdpi.com
Future research should integrate computational approaches to:
Design Novel Catalysts: Computational modeling can be used to design and screen potential catalysts for the sustainable synthesis of the target compound or for its subsequent transformations. rsc.orgacs.orgrsc.org This includes predicting catalyst activity and selectivity for reactions like asymmetric alkynylation.
Elucidate Reaction Mechanisms: DFT calculations can be employed to map the potential energy surfaces of complex reactions, such as the Meyer-Schuster rearrangement. researchgate.net This allows for the determination of transition state energies, which can explain experimentally observed regioselectivity (e.g., which aryl group migrates) and help in designing conditions to favor a desired pathway. nih.govresearchgate.netrsc.org
Predict Reactivity: Theoretical studies can predict how substituents on the propargylic alcohol affect both reactivity and selectivity in various transformations, guiding experimental design. acs.org
| Computational Method | Research Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism of Meyer-Schuster Rearrangement | Transition state energies, prediction of preferred aryl migration path. |
| Molecular Dynamics (MD) | Solvent Effects on Synthesis | Understanding of solvent-reagent interactions and their impact on reaction rates. |
| Catalyst Screening (High-Throughput) | Development of Sustainable Synthetic Routes | Identification of promising earth-abundant metal catalysts for alkynylation. researchgate.net |
Expanding the Scope of Research Applications in Chemical Sciences
While a valuable synthetic intermediate, the direct applications of this compound and its derivatives are ripe for exploration. rawsource.comrawsource.com The unique structural motifs suggest potential utility in several advanced scientific fields.
Promising avenues for future application-based research include:
Materials Science: Propargyl alcohols are precursors to advanced materials. rawsource.com The alkyne handle in the target molecule can participate in polymerization reactions, such as "click" chemistry (azide-alkyne cycloaddition), to create novel polymers with potentially interesting thermal, optical, or mechanical properties. atamanchemicals.comopenaccesspub.org
Homogeneous Catalysis: Tertiary propargyl alcohols are known precursors for synthesizing highly active ruthenium indenylidene catalysts used in olefin metathesis. Investigating the conversion of this compound into such a catalyst could yield a novel, electronically modified catalyst with unique reactivity and stability profiles. nih.govscholarsportal.inforesearchgate.net
| Field of Application | Potential Role of the Compound/Derivatives | Rationale |
|---|---|---|
| Materials Science | Monomer for Polymer Synthesis | Reactive alkyne group allows for polymerization via click chemistry. atamanchemicals.com |
| Medicinal Chemistry | Scaffold for Drug Discovery | Contains a piperidine (B6355638) ring, a common pharmacophore. |
| Homogeneous Catalysis | Precursor to Ruthenium Metathesis Catalysts | Propargyl alcohols are established precursors for indenylidene-type catalysts. uni-halle.de |
| Corrosion Inhibition | Corrosion Inhibitor | Propargyl alcohols are known to inhibit corrosion, especially in acidic environments. atamanchemicals.com |
Q & A
Q. What are the recommended synthetic routes for 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic addition of a propargyl alcohol intermediate to a substituted benzophenone. Key steps include:
- Step 1: Preparation of 4-(1-piperidinyl)benzaldehyde through a Mannich reaction, using piperidine, formaldehyde, and benzaldehyde derivatives under acidic conditions .
- Step 2: Alkynylation using a terminal alkyne (e.g., phenylacetylene) in the presence of a base (e.g., KOH) to form the propargyl alcohol moiety.
- Optimization: Yields improve with controlled temperature (0–5°C during alkyne addition) and catalytic Cu(I) to suppress side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ (calculated: 335.1784) confirms molecular formula .
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry; piperidinyl puckering and propargyl torsion angles are critical metrics .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the propargyl alcohol group in nucleophilic or electrophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (propargyl -OH) and electrophilic (aryl ring) sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Transition State Modeling: Simulate reaction pathways (e.g., propargyl oxidation to ketones) using Gaussian or ORCA software. Activation energies correlate with experimental rate constants .
- Solvent Effects: Use COSMO-RS to model solvent polarity impacts on reaction barriers. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Standardized Conditions: Re-run spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals; cross-peaks between propargyl -OH (δ 4.8 ppm) and adjacent carbons confirm assignment .
- Comparative Analysis: Cross-reference with high-purity samples synthesized via orthogonal routes (e.g., Grignard vs. alkyne addition) .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Studies:
- pH Stability: Incubate in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Propargyl alcohol is labile in acidic conditions (t½ < 24 hrs at pH 2) .
- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition onset (~180°C). Differential Scanning Calorimetry (DSC) detects phase transitions .
- Light Sensitivity: Conduct ICH Q1B photostability testing; UV irradiation (1.2 million lux·hr) reveals photooxidation products .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation .
- Storage: Store in amber glass vials at –20°C under nitrogen to prevent propargyl group oxidation .
- Spill Management: Absorb with inert material (vermiculite), then neutralize with 10% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
